molecular formula C12H17ClN2O3 B12063337 Methyl 2-acetamido-3-(4-aminophenyl)propanoate;hydrochloride

Methyl 2-acetamido-3-(4-aminophenyl)propanoate;hydrochloride

Cat. No.: B12063337
M. Wt: 272.73 g/mol
InChI Key: VDCIJUQAYQIYHB-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-3-(4-aminophenyl)propanoate;hydrochloride is a synthetic organic compound with significant applications in medicinal chemistry and pharmaceutical research. It is a derivative of the amino acid phenylalanine and is structurally similar to the natural neurotransmitter dopamine. This compound is known for its potential therapeutic applications and is often used in scientific research to explore its various properties and effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-3-(4-aminophenyl)propanoate;hydrochloride typically involves the acylation of 4-aminophenylalanine followed by esterification. The reaction conditions often include the use of acetic anhydride and methanol as reagents, with hydrochloric acid serving as a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes the same steps as the laboratory synthesis but is optimized for higher yields and efficiency. Quality control measures are implemented to ensure the final product meets the required specifications for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-3-(4-aminophenyl)propanoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents like N-bromosuccinimide (NBS) or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 2-acetamido-3-(4-aminophenyl)propanoate;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets and pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-3-(4-aminophenyl)propanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. The exact pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-aminophenyl)propanoate;hydrochloride
  • Methyl 3-(4-aminophenyl)propanoate
  • Methyl (2S)-2-acetamido-3-(4-aminophenyl)propanoate

Uniqueness

Methyl 2-acetamido-3-(4-aminophenyl)propanoate;hydrochloride is unique due to its specific structural features and the presence of both acetamido and aminophenyl groups. These features contribute to its distinct chemical properties and potential therapeutic applications, setting it apart from other similar compounds .

Properties

IUPAC Name

methyl 2-acetamido-3-(4-aminophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3.ClH/c1-8(15)14-11(12(16)17-2)7-9-3-5-10(13)6-4-9;/h3-6,11H,7,13H2,1-2H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCIJUQAYQIYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)N)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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